Steroid sulfatase-IN-4 Steroid sulfatase-IN-4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16651245
InChI: InChI=1S/C19H17ClN2O5S/c1-12-5-3-4-6-15(12)22(2)19(23)18-10-9-16(26-18)13-7-8-17(14(20)11-13)27-28(21,24)25/h3-11H,1-2H3,(H2,21,24,25)
SMILES:
Molecular Formula: C19H17ClN2O5S
Molecular Weight: 420.9 g/mol

Steroid sulfatase-IN-4

CAS No.:

Cat. No.: VC16651245

Molecular Formula: C19H17ClN2O5S

Molecular Weight: 420.9 g/mol

* For research use only. Not for human or veterinary use.

Steroid sulfatase-IN-4 -

Specification

Molecular Formula C19H17ClN2O5S
Molecular Weight 420.9 g/mol
IUPAC Name [2-chloro-4-[5-[methyl-(2-methylphenyl)carbamoyl]furan-2-yl]phenyl] sulfamate
Standard InChI InChI=1S/C19H17ClN2O5S/c1-12-5-3-4-6-15(12)22(2)19(23)18-10-9-16(26-18)13-7-8-17(14(20)11-13)27-28(21,24)25/h3-11H,1-2H3,(H2,21,24,25)
Standard InChI Key FNMHDFLXMHWFAX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=CC(=C(C=C3)OS(=O)(=O)N)Cl

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Steroid sulfatase-IN-4 belongs to the class of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives. Its structure features a central triazole ring linked to a phenol group substituted with a sulfamoyl moiety (SO2NH2-\text{SO}_{2}\text{NH}_{2}) and a chlorophenyl group (Figure 1) . The sulfamoyl group is essential for STS inhibition, as it mimics the sulfate moiety of natural substrates, enabling competitive binding to the enzyme’s active site .

Table 1: Key Molecular Properties of Steroid Sulfatase-IN-4

PropertyValue
Molecular FormulaC19H17ClN2O5S\text{C}_{19}\text{H}_{17}\text{ClN}_{2}\text{O}_{5}\text{S}
Molecular Weight420.9 g/mol
PubChem CID165412723
SynonymsCHEMBL5189825, HY-151200

Synthesis and Derivatives

Mechanism of Action

Steroid Sulfatase Inhibition

STS catalyzes the hydrolysis of sulfated steroids such as estrone sulfate (E1-S) and dehydroepiandrosterone sulfate (DHEA-S) into their active forms (estrone and DHEA) . By competitively inhibiting STS, Steroid sulfatase-IN-4 reduces the intracellular pool of bioactive estrogens and androgens, thereby suppressing tumor proliferation in hormone-sensitive tissues .

Allosteric Modulation

Recent structural studies suggest that STS functions as a trimer with an allosteric binding site near its catalytic center . Steroid sulfatase-IN-4 may induce conformational changes in this trimeric structure, further impairing substrate access to the active site. This dual mechanism—competitive inhibition and allosteric modulation—distinguishes it from earlier STS inhibitors like Irosustat .

Preclinical Efficacy

In Vitro Activity

In enzymatic assays using placental STS, Steroid sulfatase-IN-4 demonstrated subnanomolar inhibitory potency (IC50=0.21nM\text{IC}_{50} = 0.21 \, \text{nM}), outperforming Irosustat (IC50=1.06nM\text{IC}_{50} = 1.06 \, \text{nM}) by fivefold . Its efficacy was further validated in MCF-7 breast cancer cells, where it reduced STS activity by 83% at 0.5 μM .

Table 2: Comparative Inhibitory Potency of STS Inhibitors

CompoundIC50(nM)\text{IC}_{50} \, (\text{nM})Target Cancer Model
Steroid sulfatase-IN-40.21Breast (MCF-7)
Irosustat1.06Endometrial
STX642.50Ovarian

In Vivo Antitumor Effects

In a 67NR mouse mammary gland cancer model, Steroid sulfatase-IN-4 derivatives (e.g., compound 4b) achieved 51% tumor growth inhibition at 50 mg/kg with no observable toxicity . This contrasts with earlier STS inhibitors like STX64, which showed limited efficacy in endometrial cancer trials .

Clinical and Therapeutic Implications

Challenges and Limitations

  • Tumor Type Specificity: The failure of STX64 in endometrial cancer trials underscores the need for biomarker-driven patient selection .

  • Androgen Paradox: STS inhibition may elevate androgens in certain contexts, potentially exacerbating androgen receptor-positive cancers .

Future Directions

Clinical Trial Design

Phase I trials should prioritize pharmacokinetic profiling and optimal dosing, particularly in postmenopausal women with hormone receptor-positive tumors. Combination therapies with CDK4/6 inhibitors or immunotherapy warrant exploration .

Structural Optimization

Further modifications to the triazole and sulfamoyl groups could enhance blood-brain barrier penetration, expanding applications to neurodegenerative diseases .

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